molecular formula C13H17N5O3 B2503720 4-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid CAS No. 1429902-00-0

4-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

Cat. No.: B2503720
CAS No.: 1429902-00-0
M. Wt: 291.311
InChI Key: URQUQTHJCXEIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a morpholine ring, a triazole ring, and a pyridazine ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazole ring.

    Introduction of the pyridazine ring: The triazole intermediate is then reacted with suitable reagents to introduce the pyridazine ring.

    Attachment of the morpholine ring: The final step involves the attachment of the morpholine ring to the triazolopyridazine core.

Reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium or copper salts. Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

4-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the triazolopyridazine core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells. In cancer cells, it can interfere with signaling pathways, resulting in reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

4-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid can be compared with other triazolopyridazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

4-(6-morpholin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c19-13(20)3-1-2-10-14-15-11-4-5-12(16-18(10)11)17-6-8-21-9-7-17/h4-5H,1-3,6-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQUQTHJCXEIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=NN=C3CCCC(=O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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